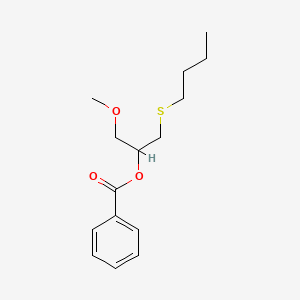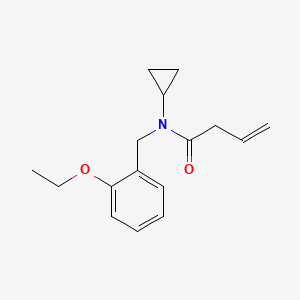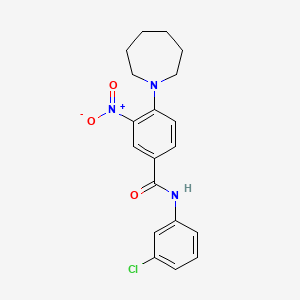![molecular formula C20H22Cl2N2O3 B3925463 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B3925463.png)
1-[2-(2,4-dichlorophenoxy)propanoyl]-4-(2-methoxyphenyl)piperazine
Descripción general
Descripción
1-[2-(2,4-dichlorophenoxy)propanoyl]-4-(2-methoxyphenyl)piperazine, also known as L-745,870, is a selective antagonist of the dopamine D4 receptor. It was first synthesized in the late 1990s and has since been used extensively in scientific research to understand the role of the dopamine D4 receptor in various physiological processes.
Mecanismo De Acción
1-[2-(2,4-dichlorophenoxy)propanoyl]-4-(2-methoxyphenyl)piperazine is a selective antagonist of the dopamine D4 receptor. It binds to the receptor and prevents the binding of dopamine, which is the natural ligand for the receptor. This results in a decrease in dopamine signaling, which can have various effects on physiological processes.
Biochemical and physiological effects
Studies have shown that this compound can have various biochemical and physiological effects depending on the specific physiological process being investigated. For example, studies have shown that this compound can improve cognitive function in animal models of ADHD, suggesting that the dopamine D4 receptor may play a role in this condition. Other studies have shown that this compound can reduce drug-seeking behavior in animal models of addiction, suggesting that the dopamine D4 receptor may be involved in the development of addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-(2-methoxyphenyl)piperazine in lab experiments is its selectivity for the dopamine D4 receptor. This allows researchers to specifically investigate the role of this receptor in various physiological processes without affecting other receptors. However, a limitation of using this compound is that it is not a natural ligand for the dopamine D4 receptor, which may limit its ability to fully mimic the effects of endogenous dopamine.
Direcciones Futuras
There are many future directions for research involving 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-(2-methoxyphenyl)piperazine. One area of interest is the role of the dopamine D4 receptor in the development of psychiatric disorders such as schizophrenia and ADHD. Another area of interest is the potential therapeutic use of this compound in the treatment of addiction. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential limitations as a research tool.
Conclusion
In conclusion, this compound, or this compound, is a selective antagonist of the dopamine D4 receptor that has been extensively used in scientific research to investigate the role of this receptor in various physiological processes. Its selectivity and specificity make it a valuable research tool, although its limitations should be considered when interpreting results. There are many future directions for research involving this compound, which will further our understanding of the role of the dopamine D4 receptor in various physiological processes.
Aplicaciones Científicas De Investigación
1-[2-(2,4-dichlorophenoxy)propanoyl]-4-(2-methoxyphenyl)piperazine has been used extensively in scientific research to understand the role of the dopamine D4 receptor in various physiological processes. Studies have shown that the dopamine D4 receptor is involved in the regulation of mood, cognition, and behavior. This compound has been used to investigate the role of this receptor in various conditions such as schizophrenia, attention deficit hyperactivity disorder (ADHD), and addiction.
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N2O3/c1-14(27-18-8-7-15(21)13-16(18)22)20(25)24-11-9-23(10-12-24)17-5-3-4-6-19(17)26-2/h3-8,13-14H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVLGXOVQOZKQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=CC=CC=C2OC)OC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{4-[3-(benzylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenoxy}acetic acid](/img/structure/B3925383.png)

![3-[(4-methylbenzyl)thio]-6-(5-methyl-2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3925391.png)
![6-(3-phenyl-1H-pyrazol-4-yl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3925392.png)



![2-methyl-7-[3-pyridinyl(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B3925422.png)
methyl]-8-quinolinol](/img/structure/B3925431.png)
![3-(allylthio)-6-(2,5-dimethylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3925445.png)
![3-(allylthio)-6-(4-fluorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3925448.png)
![N-(4-fluorophenyl)-N'-[5-(1-phenoxyethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3925452.png)

![2-(benzyl{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}amino)ethanol](/img/structure/B3925489.png)